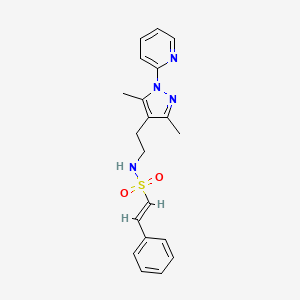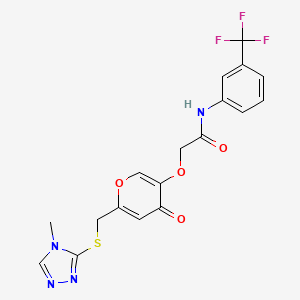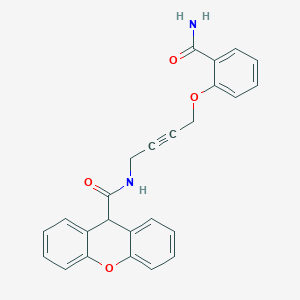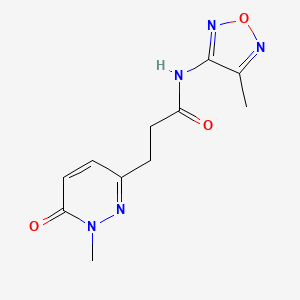![molecular formula C19H24N4O3S B2488160 5-((4-Éthoxy-3-méthoxyphényl)(pyrrolidin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-73-4](/img/structure/B2488160.png)
5-((4-Éthoxy-3-méthoxyphényl)(pyrrolidin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé contenant de la pyrrolidine présente un potentiel en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent qu'il interfère avec la progression du cycle cellulaire, induit l'apoptose et inhibe la croissance tumorale. Des recherches supplémentaires sont en cours pour optimiser son efficacité et son profil de sécurité .
Activité anti-inflammatoire
La structure unique du composé contribue à ses propriétés anti-inflammatoires. Il module les principales voies inflammatoires, telles que NF-κB et COX-2, ce qui en fait un candidat pour le traitement des maladies inflammatoires comme la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin. Des études précliniques ont démontré des résultats prometteurs, justifiant une exploration plus approfondie .
Effets antimicrobiens
Des études in vitro révèlent que ce composé possède une activité antimicrobienne contre les bactéries Gram-positives et Gram-négatives. Son mode d'action implique la perturbation des membranes cellulaires bactériennes et l'inhibition des enzymes essentielles. Les chercheurs étudient son potentiel en tant que nouvel antibiotique ou thérapie adjuvante .
Potentiel neuroprotecteur
La capacité du composé à traverser la barrière hémato-encéphalique a suscité un intérêt pour ses effets neuroprotecteurs. Des modèles animaux suggèrent qu'il atténue le stress oxydatif, réduit la neuroinflammation et améliore la survie neuronale. Les chercheurs explorent son application dans les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Applications antivirales
Des études préliminaires indiquent que le composé présente une activité antivirale contre certains virus à ARN, notamment le virus de la grippe et le virus Zika. Il interfère avec la réplication et l'assemblage viraux, ce qui en fait un candidat potentiel pour une thérapie antivirale à large spectre. Des essais cliniques sont nécessaires pour valider son efficacité .
Troubles métaboliques
L'impact du composé sur les voies métaboliques a attiré l'attention. Il influence le métabolisme du glucose, l'homéostasie lipidique et la sensibilité à l'insuline. Les chercheurs étudient son potentiel dans la prise en charge du diabète de type 2 et des complications liées à l'obésité. Les premiers résultats suggèrent des effets prometteurs sur la régulation de la glycémie .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological activities, suggesting they could influence multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
Propriétés
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-26-14-8-7-13(11-15(14)25-3)16(22-9-5-6-10-22)17-18(24)23-19(27-17)20-12(2)21-23/h7-8,11,16,24H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSCXNVKGYKCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)


![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)


![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide](/img/structure/B2488091.png)
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2488092.png)


![(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2488100.png)
